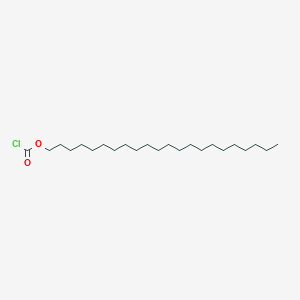
Carbonochloridic acid, docosyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonochloridic acid, docosyl ester is a useful research compound. Its molecular formula is C23H45ClO2 and its molecular weight is 389.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
- Antitumor Activity : Research indicates that derivatives of carbonochloridic acid compounds exhibit antitumor properties. For instance, similar compounds have been studied for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells. A study highlighted that chloroacetic acid derivatives can inhibit cancer cell growth when used in combination with other therapeutic agents .
- Drug Delivery Systems : Carbonochloridic acid esters are explored for their role in drug delivery systems. Their amphiphilic nature allows them to form micelles or liposomes, enhancing the bioavailability of hydrophobic drugs. This property is particularly valuable in the development of targeted therapies for various diseases.
Cosmetic Applications
- Emulsifiers : Carbonochloridic acid, docosyl ester serves as an effective emulsifier in cosmetic formulations. It helps stabilize emulsions by reducing surface tension between oil and water phases, promoting a smooth texture in creams and lotions.
- Skin Conditioning Agents : The compound also acts as a skin conditioning agent, providing moisturizing benefits and improving skin feel. Its long-chain fatty acid structure enhances skin penetration and retention of moisture.
Food Industry Applications
- Food Additives : In the food industry, carbonochloridic acid esters are investigated for use as food additives. They may function as emulsifiers or stabilizers in various food products, enhancing texture and shelf life.
- Flavoring Agents : There is potential for these compounds to be used as flavoring agents due to their ability to dissolve other flavor compounds effectively.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antitumor agents | Induces apoptosis in cancer cells |
| Drug delivery systems | Enhances bioavailability | |
| Cosmetics | Emulsifiers | Stabilizes emulsions |
| Skin conditioning agents | Improves moisture retention | |
| Food Industry | Food additives | Enhances texture and shelf life |
| Flavoring agents | Dissolves flavor compounds effectively |
Case Studies
- Antitumor Research : A study on chloroacetic acid derivatives demonstrated significant antitumor activity against various cancer cell lines. The research indicated that these compounds could be effective when combined with existing chemotherapy drugs .
- Cosmetic Formulation : In a formulation study, carbonochloridic acid esters were incorporated into moisturizers, showing improved skin hydration compared to formulations without these esters. The results highlighted their effectiveness as skin conditioning agents.
- Food Product Development : A pilot study assessed the use of carbonochloridic acid esters in salad dressings as emulsifiers. The findings revealed enhanced stability and texture compared to traditional emulsifiers, suggesting a promising application in food technology.
Propriétés
Numéro CAS |
81691-95-4 |
|---|---|
Formule moléculaire |
C23H45ClO2 |
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
docosyl carbonochloridate |
InChI |
InChI=1S/C23H45ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23(24)25/h2-22H2,1H3 |
Clé InChI |
NFYKLLIJAJFTQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















